REACTION_CXSMILES
|
Cl[C:2]1[C:10]2[S:9][CH:8]=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH:11]1(B(O)O)[CH2:13][CH2:12]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(C)C=CC=CC=1>CC([O-])=O.CC([O-])=O.[Pd+2].O>[CH:11]1([C:2]2[C:10]3[S:9][CH:8]=[N:7][C:6]=3[CH:5]=[CH:4][CH:3]=2)[CH2:13][CH2:12]1 |f:2.3.4.5,7.8.9|
|
Name
|
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2N=CSC21
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
potassium phosphate
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
51.6 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After degassed under vacuum
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled down to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 20.0 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
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Details
|
Upon filtration and concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with petroleum ether/ethyl acetate (10:1-5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC=CC=2N=CSC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |